

Application Notes: Quantifying ACE2 Expression in Lung Tissue Samples

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Compound of Interest

Compound Name: ACE2 protein

CAS No.: 134324-48-4

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Introduction

Angiotensin-converting enzyme 2 (ACE2) is a critical protein that serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.[1][2][3] Its expression and distribution in lung tissue are of significant interest to researchers studying respiratory diseases and developing therapeutic interventions. ACE2 is a key regulator of the renin-angiotensin system (RAS), where it counterbalances the activity of angiotensin-converting enzyme (ACE).[4] Specifically, ACE2 converts angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-inflammatory properties.[4][5] In the lungs, ACE2 is expressed in various cell types, including type II alveolar epithelial cells (AT2), ciliated cells, and endothelial cells, playing a protective role against acute lung injury.[2][5][6][7] Accurate quantification of ACE2 expression in lung tissue is essential for understanding disease pathogenesis, identifying susceptible cell populations, and evaluating the efficacy of novel drugs. This document provides detailed protocols for quantifying ACE2 expression at both the mRNA and protein levels.

Core Methodologies

Several well-established techniques can be employed to quantify ACE2 expression in lung tissue samples. The choice of method depends on the specific research question, the type of sample available (fresh, frozen, or fixed), and the desired level of quantification (relative or absolute).

- Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques are used to visualize the localization and distribution of **ACE2 protein** within the tissue architecture.[6][8]
- Western Blotting: This method allows for the quantification of total **ACE2 protein** levels in a tissue lysate.[9]
- Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive method for quantifying ACE2 mRNA expression levels.[10]
- Single-Cell RNA Sequencing (scRNA-seq): This advanced technique provides quantitative information on ACE2 expression at the single-cell level, allowing for the identification of specific cell types expressing the receptor.[6][11]

Data Presentation

The following tables summarize the relative expression of ACE2 in different lung cell types as determined by various methodologies.

Table 1: Relative ACE2 mRNA Expression in Human Lung Cell Types (scRNA-seq)

Cell Type	Relative ACE2 Expression Level	Percentage of ACE2-Expressing Cells	Reference
Alveolar Type 2 (AT2) Cells	High	~2.2%	[12]
Club/Secretory Cells	Moderate	~2.4%	[12]
Ciliated Cells	Low to Moderate	Variable	[6]
Alveolar Type 1 (AT1) Cells	Low	Variable	[6]
Endothelial Cells	Low	Variable	[6]
Fibroblasts	Low	Variable	[6]
Macrophages	Low	Variable	[6]

Data synthesized from multiple single-cell RNA sequencing studies.[6][12]

Table 2: Summary of ACE2 Quantification Methods

Method	Target	Quantification	Advantages	Limitations
IHC/IF	Protein	Semi-quantitative	Provides spatial information on protein localization.	Quantification can be challenging and subjective.[6][11]
Western Blot	Protein	Relative	Good for comparing total protein levels between samples.	Does not provide spatial information.
RT-qPCR	mRNA	Relative/Absolute	Highly sensitive and specific for quantifying gene expression.	Does not measure protein levels, which can be affected by post-transcriptional modifications.
scRNA-seq	mRNA	Quantitative	High-resolution data at the single-cell level. [6][11]	Technically demanding and expensive. Can only analyze RNA levels.[11]

Experimental Protocols

Immunohistochemistry (IHC) Protocol for ACE2 in Formalin-Fixed Paraffin-Embedded (FFPE) Lung Tissue

This protocol describes the chromogenic detection of **ACE2 protein** in FFPE human lung tissue sections.

Materials:

- FFPE human lung tissue sections (5 µm)

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
- Hydrogen Peroxide Block (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary Antibody: Rabbit anti-human ACE2 polyclonal antibody (e.g., Abcam ab15348) or a validated monoclonal antibody.[8]
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin counterstain
- Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 x 5 minutes.
 - Transfer to 100% ethanol for 2 x 3 minutes.
 - Transfer to 95% ethanol for 2 minutes.
 - Transfer to 70% ethanol for 2 minutes.
 - Rinse with deionized water.
- Antigen Retrieval:

- Pre-heat Antigen Retrieval Buffer to 95-100°C.
- Immerse slides in the hot buffer and incubate for 20 minutes.
- Allow slides to cool to room temperature (approx. 20 minutes).
- Peroxidase Blocking:
 - Incubate slides in 3% Hydrogen Peroxide Block for 10 minutes at room temperature.[\[13\]](#)
 - Rinse with PBS.
- Blocking:
 - Incubate slides with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the primary ACE2 antibody in Blocking Buffer (e.g., 1:100 to 1:500 dilution, optimize as needed).
 - Incubate slides with the diluted primary antibody overnight at 4°C.
- Secondary Antibody Incubation:
 - Rinse slides with PBS.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Rinse slides with PBS.
 - Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.
 - Monitor for color development (brown precipitate).
 - Stop the reaction by rinsing with deionized water.

- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded ethanol series and clear in xylene.
 - Mount with a permanent mounting medium.

Western Blot Protocol for ACE2 in Lung Tissue Lysates

This protocol outlines the detection and quantification of **ACE2 protein** from total lung tissue lysates.

Materials:

- Frozen lung tissue
- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking Buffer (5% non-fat dry milk or BSA in TBST)
- Primary Antibody: Rabbit anti-human ACE2 polyclonal antibody or validated monoclonal antibody (e.g., Cell Signaling Technology #38241).[\[14\]](#)
- Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
- Loading Control Antibody (e.g., anti-GAPDH, anti- β -actin)
- ECL (Enhanced Chemiluminescence) Substrate
- Chemiluminescence imaging system

Procedure:

- Protein Extraction:
 - Homogenize frozen lung tissue in ice-cold RIPA buffer.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (total protein lysate).
- Protein Quantification:
 - Determine the protein concentration of the lysate using a BCA assay.
- Sample Preparation and SDS-PAGE:
 - Mix 20-30 µg of protein with Laemmli Sample Buffer and heat at 95°C for 5 minutes.
 - Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]
 - Incubate the membrane with the primary ACE2 antibody (diluted in Blocking Buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane with TBST.

- Incubate the membrane with ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Analysis:
 - Quantify band intensities and normalize to the loading control.

RT-qPCR Protocol for ACE2 mRNA Expression

This protocol details the quantification of ACE2 mRNA from total RNA extracted from lung tissue.

Materials:

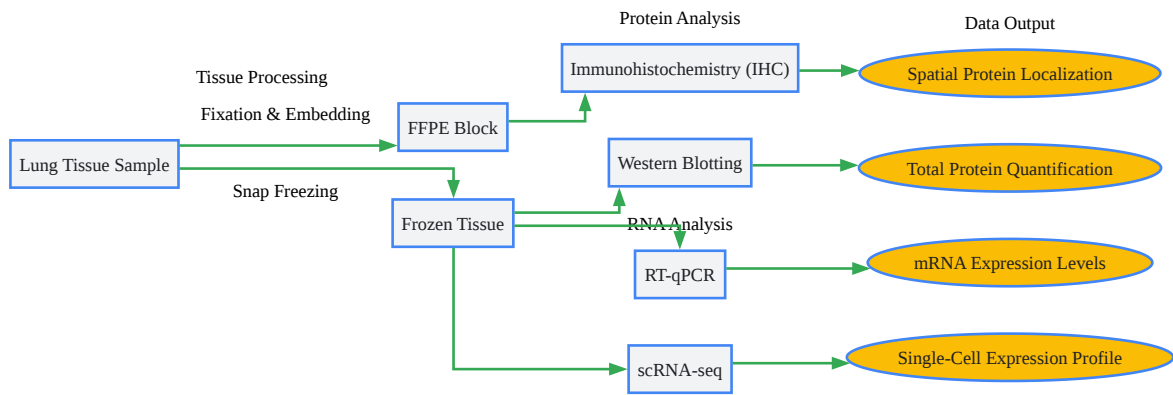
- Frozen lung tissue
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- cDNA synthesis kit (e.g., SuperScript IV VIL0, Invitrogen)
- SYBR Green or TaqMan qPCR Master Mix
- ACE2-specific primers and/or probe (Validated sequences are crucial)
 - Example Forward Primer: 5'-TCCATTGGTCTTCTGTCACCCG-3'[\[15\]](#)
 - Example Reverse Primer: 5'-AGACCATCCACCTCCACTTCTC-3'[\[15\]](#)
- Reference gene primers (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- RNA Extraction and DNase Treatment:

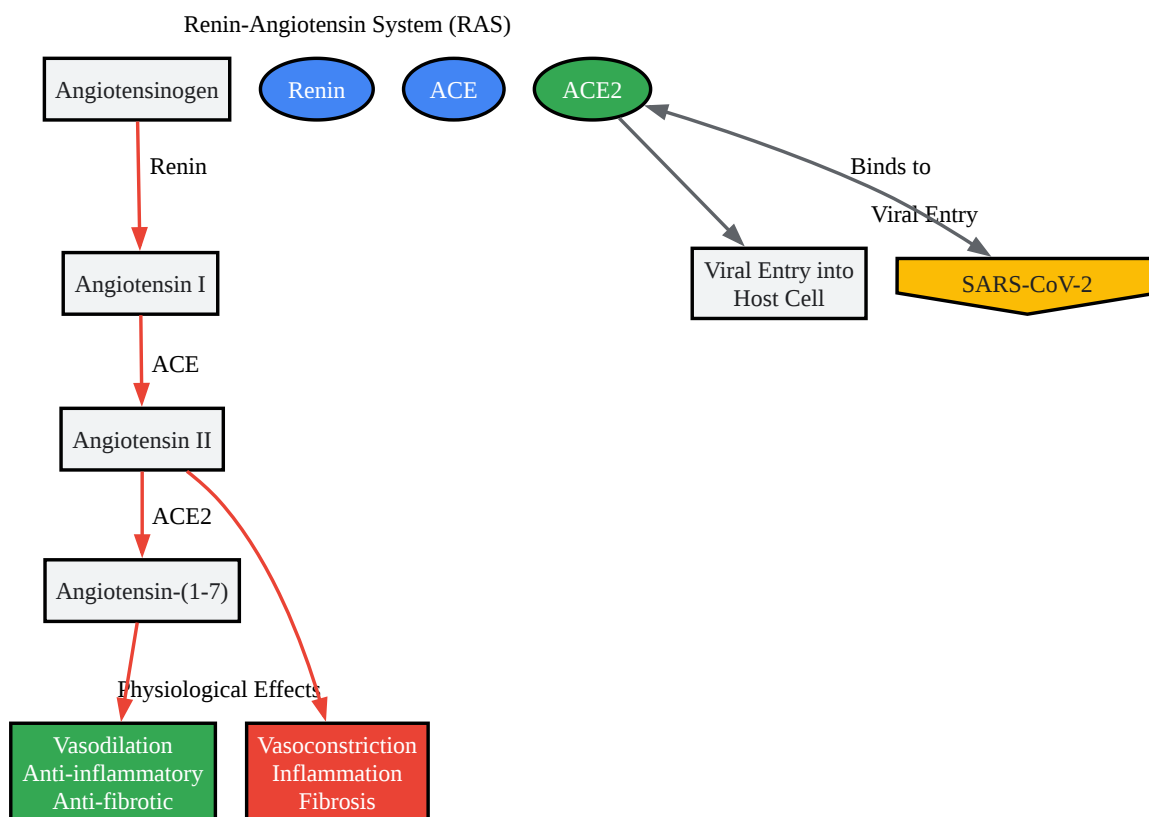
- Extract total RNA from lung tissue according to the kit manufacturer's protocol.
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- RNA Quantification and Quality Control:
 - Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.
- cDNA Synthesis:
 - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- qPCR Reaction Setup:
 - Prepare the qPCR reaction mix containing qPCR Master Mix, forward and reverse primers, and cDNA template.
 - Include no-template controls for each primer set.
- Real-Time PCR:
 - Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for ACE2 and the reference gene(s).
 - Calculate the relative expression of ACE2 using the $\Delta\Delta C_t$ method, normalizing to the reference gene(s).

Visualizations



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Caption: Experimental workflow for quantifying ACE2 expression in lung tissue.



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Caption: Simplified ACE2 signaling pathway and its role in viral entry.

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